molecular formula C13H13N3 B8352097 1-Pyrrolo[2,3-b]pyridin-1-yl-cyclopentanecarbonitrile

1-Pyrrolo[2,3-b]pyridin-1-yl-cyclopentanecarbonitrile

Cat. No. B8352097
M. Wt: 211.26 g/mol
InChI Key: YVGVKJQKJHZJBJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US09045486B2

Procedure details

To a suspension of sodium hydride (60%) (8.6 g, 215.79 mmol) in dimethyl sulfoxide (90 mL) was added dropwise a mixture of pyrrolo[2,3-b]pyridin-1-yl-acetonitrile (392) (15.4 g, 98.09 mmol) and 1,4-dibromo-butane (31.7 g, 147.13 mmol) dissolved in dimethyl sulfoxide: ether (180 mL, 1:1) at 0° C. and the reaction mixture was stirred for 30 min at same temperature, then stirred at room temperature for 24 h. (TLC, 40% ethyl acetate in hexane, Rf=0.6). After completion of the reaction, the reaction mixture was quenched with 1N HCl (100 mL). Water (100 mL) was added and the mixture was extracted with ethyl acetate (3×100 mL). The separated organic part was washed with water (3×100 mL) and brine (2×100 mL) and dried and concentrated to get a crude product which was purified by Combi-Flash column (eluted at 10-20% ethyl acetate in hexane) to afford 1-pyrrolo[2,3-b]pyridin-1-yl-cyclopentanecarbonitrile (393) (18 g, 87%) as a light yellow crystalline solid.
Quantity
8.6 g
Type
reactant
Reaction Step One
Quantity
90 mL
Type
solvent
Reaction Step One
Quantity
15.4 g
Type
reactant
Reaction Step Two
Quantity
31.7 g
Type
reactant
Reaction Step Two
Name
Quantity
180 mL
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five

Identifiers

REACTION_CXSMILES
[H-].[Na+].[N:3]1([CH2:12][C:13]#[N:14])[C:7]2=[N:8][CH:9]=[CH:10][CH:11]=[C:6]2[CH:5]=[CH:4]1.Br[CH2:16][CH2:17][CH2:18][CH2:19]Br.CCOCC>CS(C)=O.CCCCCC.C(OCC)(=O)C>[N:3]1([C:12]2([C:13]#[N:14])[CH2:19][CH2:18][CH2:17][CH2:16]2)[C:7]2=[N:8][CH:9]=[CH:10][CH:11]=[C:6]2[CH:5]=[CH:4]1 |f:0.1|

Inputs

Step One
Name
Quantity
8.6 g
Type
reactant
Smiles
[H-].[Na+]
Name
Quantity
90 mL
Type
solvent
Smiles
CS(=O)C
Step Two
Name
Quantity
15.4 g
Type
reactant
Smiles
N1(C=CC=2C1=NC=CC2)CC#N
Name
Quantity
31.7 g
Type
reactant
Smiles
BrCCCCBr
Step Three
Name
Quantity
180 mL
Type
reactant
Smiles
CCOCC
Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CS(=O)C
Step Five
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CCCCCC
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)(=O)OCC

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
was added dropwise
CUSTOM
Type
CUSTOM
Details
After completion of the reaction
CUSTOM
Type
CUSTOM
Details
the reaction mixture was quenched with 1N HCl (100 mL)
ADDITION
Type
ADDITION
Details
Water (100 mL) was added
EXTRACTION
Type
EXTRACTION
Details
the mixture was extracted with ethyl acetate (3×100 mL)
WASH
Type
WASH
Details
The separated organic part was washed with water (3×100 mL) and brine (2×100 mL)
CUSTOM
Type
CUSTOM
Details
dried
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
to get a crude product which
CUSTOM
Type
CUSTOM
Details
was purified by Combi-Flash column (eluted at 10-20% ethyl acetate in hexane)

Outcomes

Product
Name
Type
product
Smiles
N1(C=CC=2C1=NC=CC2)C2(CCCC2)C#N
Measurements
Type Value Analysis
AMOUNT: MASS 18 g
YIELD: PERCENTYIELD 87%
YIELD: CALCULATEDPERCENTYIELD 86.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.